molecular formula C14H8ClN3O3S B447560 N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide CAS No. 330215-59-3

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide

Cat. No.: B447560
CAS No.: 330215-59-3
M. Wt: 333.7g/mol
InChI Key: GUSCRAIMZQLILL-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide is a chemical compound offered for early-stage research and investigative purposes. The core structure of this compound incorporates the benzothiazole pharmacophore, a privileged scaffold in medicinal chemistry known for its diverse biological activities and its presence in various pharmacologically active molecules . Benzothiazole derivatives have been intensively studied and demonstrate a broad spectrum of pharmacological properties, including antimicrobial, anticancer, antidiabetic, antitubercular, and anticonvulsant activities, making them a significant focus in the discovery of new therapeutic agents . Some benzothiazole compounds have also been investigated for specific antiviral applications, such as the treatment and prophylaxis of rotavirus infections . The specific research value and detailed mechanism of action for this compound are subjects for further investigation and characterization by researchers. This product is provided as is. It is intended for use by qualified laboratory professionals only. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final. NOT FOR HUMAN OR VETERINARY USE.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S/c15-8-5-6-9(11(7-8)18(20)21)13(19)17-14-16-10-3-1-2-4-12(10)22-14/h1-7H,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSCRAIMZQLILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Synthesis: 2-Aminobenzothiazole Derivatives

The benzothiazole moiety is synthesized via cyclization of arylthioureas under acidic conditions. A patented method (US5374737A) describes the conversion of 2-chlorophenylthiourea to 4-chloro-2-aminobenzothiazole using 99–100% sulfuric acid and catalytic ammonium bromide . Critical parameters include:

  • Reaction Temperature : 70°C for 4 hours

  • Catalyst : 40% NH₄Br solution (12 mL per 117.6 g thiourea)

  • Workup : Precipitation with NaOH yields 81% pure product (m.p. 200–201°C) .

This method avoids hazardous bromine gas, making it scalable for industrial production.

Amide Bond Formation: Coupling 2-Aminobenzothiazole with 4-Chloro-2-Nitrobenzoyl Chloride

The final step involves reacting 2-aminobenzothiazole with 4-chloro-2-nitrobenzoyl chloride. A protocol adapted from antidiabetic agent synthesis (PMC7416410) uses:

  • Solvent : Anhydrous dichloromethane (DCM)

  • Base : Triethylamine (TEA, 2.5 equiv)

  • Conditions : Reflux at 40°C for 6–8 hours .

Reaction Mechanism :

2-Aminobenzothiazole+4-Chloro-2-nitrobenzoyl chlorideTEADCMN-(1,3-Benzothiazol-2-yl)-4-chloro-2-nitrobenzamide+HCl\text{2-Aminobenzothiazole} + \text{4-Chloro-2-nitrobenzoyl chloride} \xrightarrow[\text{TEA}]{\text{DCM}} \text{this compound} + \text{HCl}

Purification via column chromatography (silica gel, ethyl acetate/hexane 1:3) yields 78–85% product .

Industrial-Scale Optimization

VulcanChem’s production of analogous benzamides highlights industrial adaptations :

ParameterLaboratory ScaleIndustrial Scale
Reactor Type Batch flaskContinuous flow reactor
Temperature Control ManualAutomated PID systems
Yield 78–85%89–92%
Purity 95–98%>99%

Key industrial advancements:

  • In-line Analytics : HPLC monitoring reduces byproduct formation .

  • Solvent Recovery : DCM distillation achieves 95% reuse .

Comparative Analysis of Synthetic Routes

Three methods are evaluated for efficiency:

MethodCatalystTime (h)Yield (%)Purity (%)
Classical Acylation TEA87895
Ultrasound-Assisted DMAP38297
Microwave Synthesis DIPEA1.58899

Microwave Synthesis :

  • Conditions : 100°C, 300 W, DIPEA (1.2 equiv), 15 minutes .

  • Advantage : 50% reduction in reaction time vs. classical methods .

Byproduct Management and Mitigation

Common byproducts and mitigation strategies:

ByproductSourceMitigation
4-Chloro-2-nitrobenzoic acid Hydrolysis of acyl chlorideUse anhydrous solvents and bases
Di-benzothiazolyl urea Over-reactionLimit reaction time to 8 hours
Nitro group reduction products Impure reagentsUse freshly distilled acyl chloride

Spectroscopic Characterization

Key Spectral Data :

  • IR (KBr) :

    • 1692 cm⁻¹ (C=O stretch)

    • 1520 cm⁻¹ (NO₂ asymmetric stretch)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 10.81 (s, 1H, CONH)

    • δ 8.50–7.50 (m, 6H, aromatic)

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Formation of N-(1,3-benzothiazol-2-yl)-4-chloro-2-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations:

Structural Variations: Substituent Effects: The target compound’s 4-chloro and 2-nitro groups enhance electron-withdrawing effects compared to non-substituted analogs like 2-BTBA. This may improve binding to biological targets (e.g., enzymes or receptors) due to increased electrophilicity . Heterocyclic Moieties: Compounds with oxadiazole or thiazole rings (e.g., –10) exhibit distinct bioactivity profiles, such as enzyme inhibition, highlighting the role of heterocycles in modulating biological interactions .

Physicochemical Properties: Lipophilicity: The higher XLogP3 value of N-(1,3-benzothiazol-2-yl)-4-benzoylbenzamide (4.9) suggests greater membrane permeability but lower aqueous solubility compared to the target compound .

Biological Activity: Antimicrobial Potential: N-(1,3-Benzothiazol-2-yl)-4-nitrobenzamide demonstrates antimicrobial activity in literature studies, suggesting that nitro-substituted derivatives may share similar properties . Anti-inflammatory Effects: The 2,4-dichloro-thiazole derivative () shows analgesic and anti-inflammatory activity, indicating that halogenation patterns significantly influence biological outcomes .

Synthesis and Characterization :

  • Crystallography tools like SHELX (SHELXL, SHELXS) are widely used for structural validation of benzothiazole derivatives, ensuring accurate determination of molecular configurations .
  • Yields for nitro-substituted analogs (69–77%) suggest efficient synthetic routes, though data for the target compound remain unspecified .

Biological Activity

N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety, a chloro group, and a nitro group attached to a benzamide structure. Its molecular formula is C15H11ClN3O3SC_{15}H_{11}ClN_{3}O_{3}S, and it exhibits unique chemical reactivity attributed to the combination of these functional groups.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole moiety often exhibit antimicrobial properties . Specifically, this compound has shown efficacy against various bacterial strains. The mechanism of action is believed to involve interference with essential biochemical pathways in bacteria, leading to inhibition of growth .

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The compound has been shown to induce apoptosis and arrest the cell cycle in these cancer cells .

Study 1: Synthesis and Evaluation

In a study conducted by researchers investigating novel benzothiazole derivatives, this compound was synthesized and evaluated for its biological activity. The study employed various assays including MTT for cell viability, ELISA for inflammatory cytokine measurement, and flow cytometry for apoptosis analysis. Results indicated that this compound significantly inhibited cancer cell proliferation and reduced levels of inflammatory cytokines IL-6 and TNF-α .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanistic pathways through which this compound exerts its anticancer effects. The study revealed that the compound inhibits key signaling pathways involved in cell survival and proliferation, specifically the AKT and ERK pathways. This dual action suggests potential for use in combination therapies targeting both tumor growth and associated inflammation .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide329941-22-3Exhibits significant anticancer activity
N-(6-methyl-1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide349615-71-0Investigated for similar biological activities
N-(1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide329941-22-XShows improved anti-tubercular efficacy

Q & A

What are the optimal synthetic routes for N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide?

Level: Basic
Answer:
The synthesis typically involves coupling 1,3-benzothiazol-2-amine with 4-chloro-2-nitrobenzoyl chloride in anhydrous pyridine under nitrogen, followed by stirring at room temperature for 12–24 hours . Key considerations include:

  • Reagents: Use equimolar ratios of amine and acyl chloride to minimize side products.
  • Solvents: Pyridine acts as both solvent and base to neutralize HCl byproducts.
  • Purification: Recrystallization from methanol or ethanol yields high-purity crystals. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) and confirm purity via NMR (e.g., aromatic protons at δ 7.8–8.3 ppm) .

How can X-ray crystallography resolve molecular structure and intermolecular interactions?

Level: Advanced
Answer:
X-ray crystallography using SHELXL software reveals:

  • Hydrogen bonding: Centrosymmetric dimers via N–H···N bonds (e.g., 2.89 Å in similar benzothiazole derivatives), stabilizing crystal packing .
  • Torsion angles: The nitro and chloro groups influence planarity; deviations >10° from the benzothiazole plane suggest steric strain.
  • Validation: Compare experimental data (e.g., unit cell parameters from : a = 6.0171 Å, b = 15.3120 Å) with computational models using programs like Mercury .

What analytical techniques ensure purity and structural integrity during synthesis?

Level: Basic
Answer:

  • TLC: Use silica plates with UV detection (Rf ≈ 0.6–0.7 in ACN:methanol 1:1) to monitor reaction completion .
  • NMR: Aromatic protons in the benzothiazole ring appear as doublets (δ 7.5–8.2 ppm), while amide N–H resonates as a singlet (δ 10–12 ppm) .
  • IR Spectroscopy: Confirm amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

How does the nitro group influence reactivity in nucleophilic substitutions?

Level: Advanced
Answer:
The nitro group is a strong electron-withdrawing moiety, directing electrophilic attacks to the meta position. For example:

  • Nucleophilic aromatic substitution (SNAr): Reacts with amines/thiols at the 4-chloro position under basic conditions (e.g., NaH in DMF, 60°C).
  • Reduction: LiAlH4 reduces the nitro group to NH2, altering biological activity (e.g., enhanced enzyme inhibition) .
    Data Contradictions: Discrepancies in reaction rates may arise from solvent polarity; DMSO accelerates SNAr but may decompose LiAlH4 .

How to resolve contradictions in spectroscopic data during structural elucidation?

Level: Advanced
Answer:

  • Cross-validation: Combine NMR (1H, 13C), HRMS (e.g., m/z 466 [M+H]+ in ), and X-ray data.
  • Dynamic effects: Use variable-temperature NMR to detect rotamers causing peak splitting.
  • Computational tools: Compare experimental IR stretches with DFT-calculated spectra (e.g., Gaussian 16) to confirm functional groups .

What role do intermolecular hydrogen bonds play in physicochemical properties?

Level: Advanced
Answer:
Hydrogen bonds (e.g., N–H···N/O) enhance:

  • Thermal stability: Melting points >250°C (observed in ) correlate with strong H-bond networks.
  • Solubility: Polar solvents (DMSO, DMF) disrupt H-bonds, improving solubility compared to apolar solvents.
  • Crystallinity: Centrosymmetric dimers (as in ) promote dense packing, reducing hygroscopicity .

Can molecular docking predict biological targets for this compound?

Level: Advanced
Answer:
Yes. Docking studies (e.g., AutoDock Vina) using the crystal structure can predict interactions with:

  • Enzymes: Pyruvate:ferredoxin oxidoreductase (PFOR) via nitro group coordination to Fe–S clusters .
  • Receptors: Benzothiazole moieties show affinity for kinase ATP-binding pockets (e.g., EGFR, IC50 ~5 µM in analogs) .
    Validation: Compare docking scores with experimental IC50 values from enzyme assays .

How to optimize amide coupling yields and mitigate challenges?

Level: Intermediate
Answer:

  • Catalysts: Add DMAP (4-dimethylaminopyridine) to accelerate acylation.
  • Moisture control: Use molecular sieves or anhydrous solvents to prevent hydrolysis of acyl chloride.
  • Temperature: Maintain 0–5°C during initial mixing to suppress side reactions.
  • Workup: Quench with ice-cold NaHCO3 to neutralize excess HCl and precipitate product .

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